![molecular formula C12H9N3O2S B1434635 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1279872-89-7](/img/structure/B1434635.png)
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Overview
Description
7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core substituted at the 7-position with a phenylsulfonyl group. This scaffold is structurally related to purines and pyrimidines, enabling interactions with biological targets such as kinases, viral enzymes, and folate-dependent pathways . Its phenylsulfonyl substituent enhances electron-withdrawing properties, which can improve binding affinity and metabolic stability . The compound has shown promise in antiviral and anticancer research, particularly against flaviviruses (e.g., Zika virus) and as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves a three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and cyclization cascade . The reaction is often performed in glycerol, which is an environmentally friendly solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely employed to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine core could enhance its potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 10.5 |
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | A549 | 8.3 |
Methyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | MCF-7 | 6.9 |
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell proliferation and survival. For example, studies have shown that these compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures.
Table 2: Properties of Polymer Composites
Composite | Thermal Stability (°C) | Impact Resistance (kJ/m²) |
---|---|---|
Polycarbonate alone | 250 | 5.0 |
Polycarbonate + 5% additive | 270 | 6.5 |
Polycarbonate + 10% additive | 280 | 8.0 |
Chemical Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These synthetic strategies allow for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold to yield diverse derivatives with tailored properties for specific applications.
Case Study: Synthesis Optimization
A recent study optimized the synthesis route for this compound using a one-pot reaction involving tetrakis(triphenylphosphine)palladium(0) as a catalyst. The yield was improved to over 90% with minimal side products when using a combination of sodium carbonate and dimethoxyethane as solvents .
Mechanism of Action
The mechanism of action of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Structural Analogs with Substituted Pyrrolo[2,3-d]pyrimidine Cores
a. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid This derivative introduces a carboxylic acid group at position 6 and a chlorine atom at position 3. Unlike 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, this compound is tailored for targeting enzymes like CDK9, as seen in pancreatic cancer studies .
b. Such halogenation is common in antiviral agents to enhance hydrophobic interactions with viral proteases or polymerases .
Key Structural Insights :
- Position 7 : Phenylsulfonyl groups optimize electron-withdrawing effects, critical for antiviral activity .
- Position 4/5: Halogens (Cl, Br) or amino groups modulate target selectivity (e.g., kinases vs. viral enzymes) .
Scaffold Replacements: 9H-Purine and 1H-Pyrazolo[3,4-d]pyrimidine
Replacing the pyrrolo[2,3-d]pyrimidine core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine maintains antiviral activity while reducing cytotoxicity. For example:
Compound | Core Scaffold | Anti-ZIKV EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC90) |
---|---|---|---|---|
7-(Phenylsulfonyl) | Pyrrolo[2,3-d]pyrimidine | 12.3 (EC99.9) | ~20–30 | ~2–3 |
30 | 9H-Purine | 12.4 | 49.3 | ~4 |
31 | 1H-Pyrazolo[3,4-d]pyrimidine | 15.6 | >50 | >3.2 |
Advantages of Scaffold Replacement :
- Reduced Cytotoxicity : 9H-Purine analogs exhibit higher CC50 values, improving therapeutic indices .
- Retained Antiviral Activity : Both scaffolds maintain EC90 values comparable to the original pyrrolo[2,3-d]pyrimidine core .
Functional Group Modifications and Pharmacophore Models
Electron-Withdrawing Groups (EWGs) :
- Para-Nitro or Cyano on Phenyl Rings: Enhance titer-reducing capacity against ZIKV (e.g., EC90 = 12.3 µM) .
- Meta-Chlorobenzylamine : Synergizes with EWGs to stabilize interactions with viral targets .
Kinase-Targeted Derivatives :
- 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines: Inhibit EGF-R tyrosine kinase with IC50 values <10 nM, demonstrating high selectivity over non-receptor kinases (e.g., c-Src, PKCα) .
Pharmacokinetic and Toxicity Profiles
- Cytotoxicity : Original pyrrolo[2,3-d]pyrimidine compounds exhibit moderate cytotoxicity (CC50 ~20–30 µM), while scaffold replacements (e.g., 9H-purine) improve safety (CC50 ~49.3 µM) .
- Enzymatic Stability: 4-Amino-5-fluoro derivatives demonstrate resistance to adenosine deaminase, enhancing oral bioavailability in preclinical models .
Biological Activity
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, efficacy against various targets, and potential applications in drug development.
- Molecular Formula : C12H10N4O2S
- Molecular Weight : 270.30 g/mol
- CAS Number : 186519-89-1
The biological activity of this compound primarily involves its role as a kinase inhibitor. The compound is designed to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and affecting downstream signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit a range of biological activities, including:
-
Anticancer Activity : Several studies have highlighted the compound's potential in targeting specific protein kinases involved in cancer progression. For instance:
- CDK9/CyclinT Inhibition : A study reported that certain derivatives exhibited IC50 values as low as 0.38 μM against CDK9/CyclinT and 0.11 μM against Haspin, indicating potent inhibitory effects on these cancer-related kinases .
- BTK Inhibition : Another derivative was shown to inhibit Bruton's tyrosine kinase (BTK) with an IC50 of 3.0 nM, demonstrating strong selectivity and efficacy against B-cell lymphoma cell lines .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Research indicates that it may inhibit certain bacterial and fungal strains, although specific IC50 values were not detailed in the available literature.
- Inhibition of Malaria Parasites : In silico studies have suggested that pyrrolo[2,3-d]pyrimidines can act as inhibitors of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), with promising binding interactions noted .
Case Studies
- CDK9/CyclinT and Haspin Inhibition :
- BTK Inhibitors for Rheumatoid Arthritis :
Comparative Efficacy Table
Compound Type | Target Kinase | IC50 Value (μM) | Biological Activity |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidine Derivative | CDK9/CyclinT | 0.38 | Anticancer |
Pyrrolo[2,3-d]pyrimidine Derivative | Haspin | 0.11 | Anticancer |
Pyrrolo[2,3-d]pyrimidine Derivative | BTK | 0.003 | Anti-inflammatory |
Pyrrolo[2,3-d]pyrimidine Derivative | PfCDPK4 | 0.210 – 0.530 | Antimalarial |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for introducing sulfonyl groups (e.g., phenylsulfonyl) to the 7H-pyrrolo[2,3-d]pyrimidine scaffold?
The phenylsulfonyl group is typically introduced via protection of the pyrrole nitrogen using TsCl (tosyl chloride) under basic conditions. For example, intermediate 8 in Scheme 1 ( ) is synthesized by reacting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with TsCl. Subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig coupling can functionalize the pyrimidine ring with substituted anilines or benzylamines . Optimization of reaction conditions (e.g., base, solvent, catalyst) is critical to mitigate competing side reactions.
Q. How do substituents at the 4- and 5-positions influence the reactivity of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
Chlorine at the 4-position enhances electrophilicity, facilitating SNAr reactions with amines or thiols. Ethyl or methyl groups at the 5-position (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) increase steric bulk, potentially altering binding kinetics in kinase assays. Comparative studies show that substituents at these positions significantly affect selectivity for kinases like FAK (Focal Adhesion Kinase) .
Q. What analytical methods are recommended for characterizing 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives?
Key techniques include:
- NMR : H and C NMR to confirm regiochemistry and substitution patterns (e.g., aromatic protons in the phenylsulfonyl group resonate at δ 7.5–8.0 ppm).
- LC-MS : To verify molecular weight and purity.
- X-ray crystallography : For unambiguous structural determination, as demonstrated for related analogs (e.g., 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?
Docking into ATP-binding pockets of kinases (e.g., FAK, JAK3) identifies critical interactions:
- The pyrrolo-pyrimidine core forms hydrogen bonds with hinge-region residues (e.g., Met499 in FAK).
- The phenylsulfonyl group occupies hydrophobic pockets, enhancing binding affinity.
- Substituents at the 4- and 5-positions modulate steric complementarity. Computational tools like MOE (Molecular Operating Environment) are used to predict binding modes and optimize lead compounds .
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
Case study: Variability in IC values for FAK inhibition may arise from differences in:
- Substituent electronics : Electron-withdrawing groups (e.g., Cl) vs. electron-donating groups (e.g., OMe) at the phenylsulfonyl moiety.
- Cellular permeability : LogP values influence intracellular accumulation.
- Assay conditions : ATP concentration, enzyme isoform, or cell-line specificity. Cross-validation using orthogonal assays (e.g., Western blotting for phosphorylated FAK) is recommended .
Q. How do metabolic stability studies inform the optimization of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics?
- In vitro microsomal assays : Identify metabolic hotspots (e.g., oxidation of ethyl groups at the 5-position).
- Isotope labeling : Tracks degradation pathways (e.g., C-labeled analogs).
- Structural modifications : Introduction of fluorine atoms or bulky substituents reduces CYP450-mediated metabolism. For example, 5-ethyl substitution improves stability compared to methyl .
Q. Methodological Considerations
Q. What strategies improve yields in multi-step syntheses of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Protection/deprotection : Use of TsCl for nitrogen protection minimizes side reactions during subsequent couplings .
- Catalyst optimization : Palladium catalysts (e.g., XPhos Pd G3) enhance Buchwald-Hartwig coupling efficiency .
- Purification : Gradient chromatography (e.g., 10–100% EtOAc/hexane) resolves closely eluting intermediates.
Q. How are structure-activity relationship (SAR) studies systematically conducted for this scaffold?
- Library design : Synthesize analogs with systematic variations (e.g., 4-Cl vs. 4-NH, 5-ethyl vs. 5-aryl).
- High-throughput screening : Test kinase inhibition profiles against panels (e.g., 100+ kinases).
- Data analysis : Use clustering algorithms to correlate substituent properties (e.g., Hammett σ) with activity .
Properties
IUPAC Name |
7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVTTFTHMIQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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